2-Acetylamino-5-mercapto-1,3,4-thiadiazole
CAS No.: 32873-56-6
VCID: VC0194326
Molecular Formula: C4H5N3OS2
Molecular Weight: 175.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, also known as Acetazolamide Impurity C, is a chemical compound with the molecular formula C4H5N3OS2 and a molecular weight of 175.23 . It has several synonyms, including 2-Acetamido-5-mercapto-1,3,4-Thiadiazole, EAMTD, and NSC 97893 . This substance is a white to pale yellow solid at room temperature . It has a melting point of 208-210 °C (with decomposition) and a predicted density of approximately 1.6 to 1.71 g/cm3 . 2-Acetylamino-5-mercapto-1,3,4-thiadiazole is slightly soluble in DMSO and methanol with heating . Thiadiazoles, including 2-Acetylamino-5-mercapto-1,3,4-thiadiazole, are aromatic heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their biological activity and ability to act as hydrogen bond acceptors . These compounds have applications in pharmaceutical, agricultural, and material chemistry . For example, 2-Acetamido-5-mercapto-1,3,4-thiadiazole is used as a corrosion inhibitor in coatings for zinc and copper . It is also an intermediate in the synthesis of acetazolamide, a carbonic anhydrase inhibitor . Other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole, exhibit antimicrobial properties and serve as potential scaffolds for drug synthesis . The presence of a mercapto group in 2-Acetylamino-5-mercapto-1,3,4-thiadiazole allows for different tautomeric forms, influencing its reactivity . Researchers determine the structural and energetic properties of these heterocycles to predict thermochemical and thermophysical properties for related compounds . |
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CAS No. | 32873-56-6 |
Product Name | 2-Acetylamino-5-mercapto-1,3,4-thiadiazole |
Molecular Formula | C4H5N3OS2 |
Molecular Weight | 175.2 g/mol |
IUPAC Name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Standard InChI | InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) |
Standard InChIKey | DWSMAMSVZRCQMP-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NNC(=S)S1 |
Canonical SMILES | CC(=O)NC1=NNC(=S)S1 |
Appearance | Soild powder |
Purity | > 95% |
Synonyms | N-(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)acetamide; N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide; 2-Acetylamino-1,3,4-thiadiazoline-2-thione; |
PubChem Compound | 2723687 |
Last Modified | Aug 15 2023 |
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